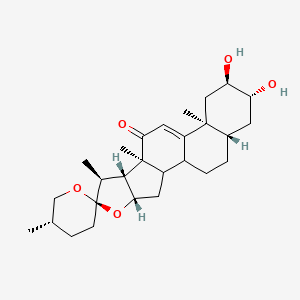

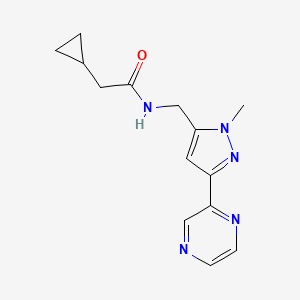

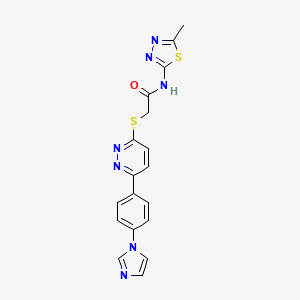

9(11)-Dehydromanogenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Chromatographic Analysis of Sapogenins in Agave Species :

- A study by Higgins (1976) detailed a high-performance liquid chromatographic analysis for sapogenins like hecogenin, 9(11)-dehydrohecogenin, and tigogenin found in Agave species. This research is significant for analyzing crude sapogenins from different species and locations, demonstrating the applicability of chromatography in sapogenin analysis (Higgins, 1976).

Chemical Transformations of Steroidal Sapogenin :

- Barton, Sammes, Taylor, and Werstiuk (1970) investigated the chemical reactions of 9(11)-dehydrohecogenin acetate with nitrous acid and paraformaldehyde. Their study highlights the chemical transformations of steroidal sapogenins, contributing to the understanding of their chemical properties and potential applications in synthesis (Barton et al., 1970).

Study of 11 Beta-Hydroxysteroid Dehydrogenase :

- Research by Rusvai and Náray-Fejes-Tóth (1993) focused on 11 beta-hydroxysteroid dehydrogenase, which plays a critical role in aldosterone target cells. This enzyme is relevant to the study of 9(11)-dehydro compounds and their influence in biological systems (Rusvai & Náray-Fejes-Tóth, 1993).

Aldehyde Dehydrogenase in Retinoic Acid Biosynthesis :

- Labrecque, Dumas, Lacroix, and Bhat (1995) discovered an aldehyde dehydrogenase in the rat kidney that is involved in the biosynthesis of retinoic acid, an area relevant to the study of 9(11)-dehydromanogenin. This research provides insight into the broader context of enzyme activity and molecular conversions related to similar compounds (Labrecque et al., 1995).

Conjugated Linoleic Acid Research in Cows :

- Shingfield, Ahvenjärvi, Toivonen, Vanhatalo, and Huhtanen (2007) conducted a study on the biologically efficient transfer of absorbed cis-9, trans-11 conjugated linoleic acid into milk, which is tangentially related to the research on 9(11)-dehydromanogenin due to the structural similarities and biological activities of these compounds (Shingfield et al., 2007).

Role of Hydrocortisone in Airway Epithelial Cells :

- Feinstein and Schleimer (1999) studied the role of 11beta-hydroxysteroid dehydrogenase in regulating hydrocortisone activity in airway epithelial cells. This research is relevant for understanding the broader implications of enzymes interacting with 9(11)-dehydromanogenin-related compounds (Feinstein & Schleimer, 1999).

Other Relevant Studies :

- Additional studies on related topics like the metabolism of 9α-fluorinated steroids, characterization of 11-cis-retinol dehydrogenase, and various transformations of prostaglandin D2 provide a broader context for the scientific research applications of 9(11)-Dehydromanogenin (Diederich et al., 1996), (Huang & Luu‐The, 2001), (Fitzpatrick & Wynalda, 1983).

Propiedades

IUPAC Name |

(4S,5'S,6R,7S,8R,9S,13S,15R,16R,18S)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-11-ene-6,2'-oxane]-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O5/c1-14-7-8-27(31-13-14)15(2)24-22(32-27)10-19-17-6-5-16-9-20(28)21(29)12-25(16,3)18(17)11-23(30)26(19,24)4/h11,14-17,19-22,24,28-29H,5-10,12-13H2,1-4H3/t14-,15-,16-,17?,19?,20+,21+,22-,24-,25-,26+,27+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXLRCWVAWYFQIU-SIJSCITFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)C=C5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(C(=O)C=C5C4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine](/img/structure/B2936032.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2936035.png)

![ethyl 2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2936040.png)

![6'-chloro-1-(3,5-difluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2936041.png)

![ethyl 1-(3,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2936042.png)